N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide
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Overview
Description
“N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide” is a complex organic compound. It is a derivative of furan, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound has an empirical formula of C8H11NO2 and a molecular weight of 153.18 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C©NCCC1=CC=CO1 . This indicates that the compound contains an amide group (C=O), an ethyl group (C-C), and a furan ring (C4O) among other functional groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents, which could be crucial in combating microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They could be used to treat multi-resistant illnesses with distinct mechanisms of action .
Organic Synthesis
The compound can be used in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques . This methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .
Biomass Conversion
The compound can be used in the conversion of biomass into valuable chemical precursors . This not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds through green chemistry principles . The successful execution of this methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis .
Synthesis of Functionalized β-lactams
Functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .
Mechanism of Action
The mechanism of action of furan derivatives can vary widely depending on their specific structure and the biological target. Some furan derivatives act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc . The specific mechanism of action for “N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide” is not provided in the available literature.
properties
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22-14-16(17-8-5-13-24-17)21-18(22)11-12-20-19(23)10-9-15-6-3-2-4-7-15/h2-10,13-14H,11-12H2,1H3,(H,20,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKODBJAZYWQQ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide |
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